2-[3-(2-Methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl]acetamide
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Overview
Description
2-[3-(2-Methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinazoline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-[3-(2-Methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, known for their diverse biological activities and potential therapeutic applications.
Spiro Compounds: Molecules featuring a spiro linkage, which imparts unique structural and functional properties.
Methoxyphenyl Derivatives: Compounds containing a methoxyphenyl group, often associated with specific biological activities.
Uniqueness
2-[3-(2-Methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide is unique due to its combination of a quinazoline core, spiro linkage, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C26H27N3O3S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[3-(2-methoxyphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H27N3O3S/c1-32-20-12-6-5-11-19(20)29-24(31)22-23(28-25(29)33-16-21(27)30)18-10-4-3-9-17(18)15-26(22)13-7-2-8-14-26/h3-6,9-12H,2,7-8,13-16H2,1H3,(H2,27,30) |
InChI Key |
YYTVKGQDZOEZHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=O)N |
Origin of Product |
United States |
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